molecular formula C8H10N2O B1215503 m-Tolylurea CAS No. 63-99-0

m-Tolylurea

Cat. No.: B1215503
CAS No.: 63-99-0
M. Wt: 150.18 g/mol
InChI Key: UVQVMNIYFXZXCI-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

m-Tolylurea, also known as 1,3-di-m-tolyl-urea (DMTU), primarily targets bacterial communication systems, specifically the quorum sensing (QS) system . QS is a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors. In the context of oral biofilms, DMTU has been shown to inhibit the QS system of Streptococcus mutans, a key bacterium involved in dental caries .

Mode of Action

DMTU interacts with its targets by inhibiting the QS system, thereby disrupting the formation of biofilms . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, adhering to each other or to surfaces. By inhibiting QS, DMTU prevents S. mutans from forming these protective structures, making the bacteria more susceptible to antimicrobial agents .

Biochemical Pathways

The QS system in S. mutans involves the ComDE two-component signal transduction system (TCSTS), which regulates the expression of virulence factors in a cell density-dependent manner . DMTU’s inhibition of this system leads to a significant downregulation of biofilm and virulence-related genes in Porphyromonas gingivalis, another bacterium found in oral biofilms .

Pharmacokinetics

It has been shown that dmtu can inhibit and disrupt multispecies biofilms without bactericidal effects , suggesting that it may have good bioavailability in the oral environment.

Result of Action

The inhibition of QS and subsequent disruption of biofilm formation by DMTU leads to a decrease in the virulence of oral bacteria . This results in a reduction of dental caries, as evidenced by macroscopic observations and pathological studies .

Action Environment

The action of DMTU is influenced by the oral environment, which is characterized by a delicate balance between microbial communities and the host system . Factors such as epigenetic and genetic changes, as well as stress conditions like smoking and systemic diseases, can disrupt this balance and create dysbiosis within microbial communities . DMTU’s efficacy in inhibiting biofilm formation and reducing dental caries suggests that it can effectively function in this complex environment .

Biochemical Analysis

Biochemical Properties

Cellular Effects

m-Tolylurea has notable effects on various types of cells and cellular processes. In bacterial cells, it inhibits the formation of biofilms by interfering with quorum sensing pathways . This disruption leads to a decrease in the expression of genes associated with biofilm formation and virulence. Additionally, this compound has been observed to affect cellular metabolism by altering the production of metabolites involved in biofilm formation

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy in inhibiting biofilm formation may decrease over extended periods due to potential degradation . Long-term studies have shown that this compound can maintain its inhibitory effects on biofilm formation for several days, but its stability and activity may be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits biofilm formation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse impacts on organ function . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant biofilm inhibition, while higher concentrations may lead to diminishing returns or toxicity .

Metabolic Pathways

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on biofilm formation . The distribution of this compound within tissues may also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that modulate its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it can interact with quorum sensing receptors and other biomolecules involved in biofilm formation . Post-translational modifications and targeting signals may play a role in directing this compound to these specific sites, ensuring its effective inhibition of biofilm formation and maintenance .

Preparation Methods

m-Tolylurea can be synthesized through several methods. One common synthetic route involves the reaction of m-toluidine with phosgene, followed by the addition of ammonia. Another method involves the reaction of m-toluidine with isocyanates. Industrial production of this compound typically involves the use of these methods under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

m-Tolylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitro compounds using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield amines using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the methyl group is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

m-Tolylurea is similar to other arylureas, such as p-tolylurea and o-tolylurea. its unique structure and properties make it particularly effective in inhibiting quorum sensing and biofilm formation. Other similar compounds include:

    p-Tolylurea: Differing in the position of the methyl group on the aromatic ring.

    o-Tolylurea: Also differing in the position of the methyl group on the aromatic ring.

These compounds share similar chemical properties but may exhibit different biological activities due to their structural differences.

Properties

IUPAC Name

(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQVMNIYFXZXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075351
Record name Urea, (3-methylphenyl)-
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63-99-0
Record name N-(3-Methylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-99-0
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Record name 3-Tolylcarbamide
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Record name m-Tolylurea
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Record name Urea, (3-methylphenyl)-
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Record name m-tolylurea
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Record name 3-METHYLPHENYLUREA
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Synthesis routes and methods I

Procedure details

To a solution of N-[(3RS)-1-hydroxycarbonylmethyl-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea (0.295 g) and 8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (0.189 g) in N,N-dimethylformamide (10 ml) was added l-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (0.150 g), 1-hydroxy-1H-benzotriazole monohydrate (0.120 g) and a solution of triethylamine (0.255 g) in N,N-dimethylformamide (2 ml). The. mixture was stirred overnight at ambient temperature. Then the mixture was heated at 80° C. for 1 hour. The mixture was concentrated in vacuo. The residue was treated with water, alkalized with sodium carbonate and extracted with chloroform. The extract was dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel with an eluent of a mixture of chloroform and methanol (50:1) to give N-[(3RS)-5-(2-fluorophenyl)-I-(8-methyl-3,8-diazabicyclo[3.2.1]-oct-3-yl)]carbonylmethyl-2-oxo-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea (0.300 g) as a colorless crystal.
Name
N-[(3RS)-1-hydroxycarbonylmethyl-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea
Quantity
0.295 g
Type
reactant
Reaction Step One
Name
8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Quantity
0.189 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.255 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-[(3RS)-5-cycloheptyl-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea (0.102 g) and N-bromomethylcarbonyl-3-azabicyclo[3.2.2]nonane (0.079 g) in dry N,N-dimethylformamide (10 ml) was added sodium hydride (0.011 g of a 63.8% dispersion in mineral oil) at 5°-10° C. The mixture was stirred at the same temperature for 30 minutes and then at ambient temperature overnight. The resultant mixture was treated with 0.1 g of acetic acid at room temperature for 30 minutes and then concentrated in vacuo. The residue was disolved with ethyl acetate (100 ml) and washed with saturated sodium hydrogen carbonate aqueous solution (20 ml) and a brine (20 ml). The organic layer was dried over magnesium sulfate. Filtration and evaporation gave a crude product. The crude product was purified by column chromatography on silica gel with chloroform and a mixture of chloroform and ethyl acetate (5:1) as eluents to afford N-[(3RS)-1-[(3-azabicyclol3.2.2]non-3-yl)carbonylmethyl]-5-cycloheptyl-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea (0.090 g).
Name
N-[(3RS)-5-cycloheptyl-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea
Quantity
0.102 g
Type
reactant
Reaction Step One
Name
N-bromomethylcarbonyl-3-azabicyclo[3.2.2]nonane
Quantity
0.079 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is m-Tolylurea metabolized in the body?

A: Research indicates that this compound undergoes oxidation in vivo, primarily to m-ureidobenzoic acid. [] Approximately 45% of the administered this compound converts to m-ureidobenzoic acid, with a small fraction (4%) further undergoing conjugation to form its ester glucuronide. Additionally, this compound undergoes hydroxylation, resulting in the formation of N-(4-hydroxy-3-methylphenyl)urea. [] This metabolite is then subject to conjugation, forming ethereal sulphate (10%) and ether glucuronide (14%). A portion of this compound is also excreted unchanged. []

Q2: What is the mechanism of action of 1,3-di-m-tolylurea (DMTU) in inhibiting biofilm formation?

A: While the exact mechanism is not fully elucidated in the provided abstracts, research suggests that DMTU, a derivative of this compound, might exert its anti-biofilm effect by interfering with the quorum sensing system, specifically the ComDE pathway. [] This pathway plays a crucial role in the communication and coordination among bacteria within a biofilm, ultimately influencing its formation and development. Further research is needed to fully characterize the specific interactions between DMTU and the ComDE pathway components.

Q3: Can you describe the crystal structure of compounds containing this compound?

A: Research has revealed the crystal structure of a 2:2 complex involving 1,1′-(1,2-phenylene)bis(3-m-tolylurea), a molecule containing two this compound moieties linked by an ortho-phenylene group. [] This complex also includes tetrabutylammonium cations and either chloride or bromide anions. Notably, each halide anion engages in four N—H⋯X (X = Cl or Br) interactions with two urea receptor sites from different bis-urea molecules. [] This arrangement, facilitated by a crystallographic inversion center, leads to the formation of the 2:2 complex.

Q4: Are there any known applications of this compound or its derivatives in preventing dental caries?

A: Research suggests that 1,3-di-m-tolylurea (DMTU), a derivative of this compound, exhibits promising anti-caries effects. [] In vivo studies using a Wistar rat model demonstrated that DMTU effectively inhibited the development of dental caries, particularly by suppressing the growth of Streptococcus mutans, a key bacterium implicated in caries formation. [] Furthermore, DMTU enhanced the cariostatic properties of fluoride, suggesting a potential synergistic effect. [] These findings highlight the potential of DMTU as a therapeutic agent for preventing dental caries, either alone or in combination with fluoride.

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